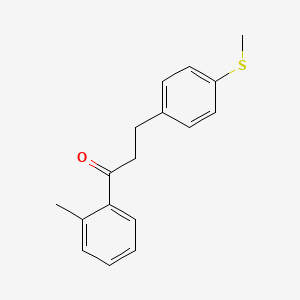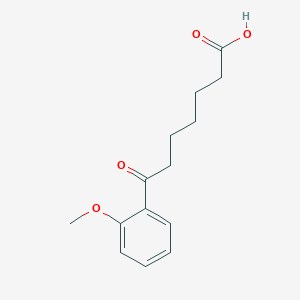![molecular formula C10H12F3N B3022377 (R)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine CAS No. 672906-72-8](/img/structure/B3022377.png)
(R)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine
Vue d'ensemble
Description
®-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine is a chiral amine compound that has gained significant attention in various fields of scientific research. This compound is known for its unique structural features, including the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties. It is widely used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Mécanisme D'action
Target of Action
It’s known that the compound is a crucial intermediate for the production of ad101 (sch-350581), a chemokine ccr5 antagonist .
Mode of Action
As an intermediate in the synthesis of AD101, it’s likely that its mode of action is tied to the function of the final product, AD101, which inhibits the replication of HIV-1 by blocking its entry into cells .
Biochemical Pathways
Given its role as an intermediate in the production of a chemokine ccr5 antagonist, it may be involved in pathways related to immune response and viral infection .
Result of Action
As an intermediate in the production of AD101, its effects are likely manifested in the activity of the final product, which is known to inhibit the replication of HIV-1 .
Analyse Biochimique
Biochemical Properties
It is known to be involved in the asymmetric reduction of 4-(trifluoromethyl)acetophenone . This reaction is catalyzed by recombinant Escherichia coli cells with excellent enantioselectivity .
Cellular Effects
It is known that the compound is used in the production of AD101 (SCH-350581), a chemokine CCR5 antagonist . This suggests that it may have effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the asymmetric reduction of 4-(trifluoromethyl)acetophenone . This reaction is catalyzed by recombinant Escherichia coli cells with excellent enantioselectivity .
Temporal Effects in Laboratory Settings
It is known that the compound is used in the production of AD101 (SCH-350581), a chemokine CCR5 antagonist . This suggests that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that the compound is used in the production of AD101 (SCH-350581), a chemokine CCR5 antagonist . This suggests that it may have effects at different dosages.
Metabolic Pathways
It is known that the compound is used in the production of AD101 (SCH-350581), a chemokine CCR5 antagonist . This suggests that it may be involved in metabolic pathways related to this process.
Transport and Distribution
It is known that the compound is used in the production of AD101 (SCH-350581), a chemokine CCR5 antagonist . This suggests that it may have effects on its localization or accumulation.
Subcellular Localization
It is known that the compound is used in the production of AD101 (SCH-350581), a chemokine CCR5 antagonist . This suggests that it may have effects on its activity or function in specific compartments or organelles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine typically involves the reduction of 4-(trifluoromethyl)acetophenone using a biocatalytic process. One efficient method employs recombinant Escherichia coli cells to catalyze the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol, which is then further converted to the desired amine . The reaction conditions often include the use of a polar organic solvent-aqueous medium, such as isopropanol, to enhance the catalytic efficiency and yield .
Industrial Production Methods
The use of biocatalysts and optimized reaction conditions ensures high enantioselectivity and yield, making the process scalable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
®-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions .
Major Products
The major products formed from these reactions include chiral alcohols, ketones, and various substituted amines, which are valuable intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
®-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound serves as a precursor for the synthesis of bioactive molecules that can modulate biological pathways.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-[4-(Trifluoromethyl)phenyl]ethanol
- (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
- 2-(4-Trifluoromethylphenyl)ethanamine
Uniqueness
®-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher enantioselectivity and improved pharmacokinetic properties, making it a valuable intermediate in pharmaceutical synthesis .
Propriétés
IUPAC Name |
(1R)-N-methyl-1-[4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14-2)8-3-5-9(6-4-8)10(11,12)13/h3-7,14H,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCYBPVJJPKIFJ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(F)(F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201203855 | |
| Record name | (αR)-N,α-Dimethyl-4-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672906-72-8 | |
| Record name | (αR)-N,α-Dimethyl-4-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672906-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-N,α-Dimethyl-4-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















